Cas no 2034547-40-3 (N-(2-{2,3'-bithiophene-5-yl}ethyl)-5-methyl-1,2-oxazole-4-carboxamide)

N-(2-{2,3'-bithiophene-5-yl}ethyl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a bithiophene core linked to a methyl-oxazole carboxamide moiety. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and materials science. The bithiophene unit enhances conjugation and charge transport characteristics, while the oxazole-carboxamide group introduces polar functionality, improving solubility and binding affinity in supramolecular applications. Its well-defined molecular architecture is advantageous for designing optoelectronic materials, pharmaceuticals, or catalysts requiring tailored electronic and steric interactions. The compound's stability and synthetic versatility further support its utility in advanced chemical research.
N-(2-{2,3'-bithiophene-5-yl}ethyl)-5-methyl-1,2-oxazole-4-carboxamide structure
2034547-40-3 structure
Product Name:N-(2-{2,3'-bithiophene-5-yl}ethyl)-5-methyl-1,2-oxazole-4-carboxamide
CAS No:2034547-40-3
MF:C15H14N2O2S2
MW:318.413860797882
CID:6405809
PubChem ID:119102135
Update Time:2025-06-08

N-(2-{2,3'-bithiophene-5-yl}ethyl)-5-methyl-1,2-oxazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{2,3'-bithiophene-5-yl}ethyl)-5-methyl-1,2-oxazole-4-carboxamide
    • N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-5-methyl-1,2-oxazole-4-carboxamide
    • F6520-1237
    • 5-methyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,2-oxazole-4-carboxamide
    • AKOS026693549
    • N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide
    • 2034547-40-3
    • Inchi: 1S/C15H14N2O2S2/c1-10-13(8-17-19-10)15(18)16-6-4-12-2-3-14(21-12)11-5-7-20-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,16,18)
    • InChI Key: LVHXKVUYXHJRSJ-UHFFFAOYSA-N
    • SMILES: S1C(C2=CSC=C2)=CC=C1CCNC(C1C=NOC=1C)=O

Computed Properties

  • Exact Mass: 318.04967004g/mol
  • Monoisotopic Mass: 318.04967004g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 112Ų

N-(2-{2,3'-bithiophene-5-yl}ethyl)-5-methyl-1,2-oxazole-4-carboxamide Pricemore >>

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Additional information on N-(2-{2,3'-bithiophene-5-yl}ethyl)-5-methyl-1,2-oxazole-4-carboxamide

Introduction to N-(2-{2,3'-bithiophene-5-yl}ethyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS No. 2034547-40-3)

N-(2-{2,3'-bithiophene-5-ylethyl}-5-methyl-1,2-oxazole-4-carboxamide) is a compound of significant interest in the field of pharmaceutical chemistry and materials science. This molecule, identified by its CAS number 2034547-40-3, has garnered attention due to its unique structural properties and potential applications in various scientific domains. The compound's molecular structure incorporates a bithiophene moiety, which is known for its electron-deficient characteristics and excellent π-conjugation, making it a valuable component in organic electronics and photovoltaic devices. Additionally, the presence of an oxazole ring enhances the molecule's stability and reactivity, opening up possibilities for its use in drug design and synthesis.

The bithiophene unit in N-(2-{2,3'-bithiophene-5-ylethyl}-5-methyl-1,2-oxazole-4-carboxamide) is particularly noteworthy for its role in enhancing the compound's electronic properties. Bithiophene derivatives have been extensively studied for their applications in organic semiconductors, light-emitting diodes (OLEDs), and solar cells. The extended π-system of bithiophene allows for efficient charge transport, which is crucial for the performance of electronic devices. Furthermore, the oxazole ring contributes to the molecule's rigidity and thermal stability, making it suitable for high-performance applications.

In recent years, there has been a growing interest in developing novel materials with enhanced electronic properties. N-(2-{2,3'-bithiophene-5-ylethyl}-5-methyl-1,2-oxazole-4-carboxamide) has emerged as a promising candidate in this area due to its unique combination of structural features. The compound's ability to exhibit both electron-donating and electron-withdrawing characteristics makes it an attractive candidate for use in organic electronics. Researchers have explored its potential as a building block for designing new types of organic semiconductors and optoelectronic materials.

The pharmaceutical industry has also shown interest in this compound. The structural motif of N-(2-{2,3'-bithiophene-5-ylethyl}-5-methyl-1,2-oxazole-4-carboxamide) suggests that it may possess bioactive properties. The bithiophene moiety is known to be present in several bioactive molecules, including antiviral and anticancer agents. The oxazole ring is another structural feature that is commonly found in pharmacologically active compounds. Its presence may contribute to the compound's potential as a therapeutic agent. While specific applications in drug development are still under investigation, the compound's unique structure makes it a valuable scaffold for further exploration.

The synthesis of N-(2-{2,3'-bithiophene-5-ylethyl}-5-methyl-1,2-oxazole-4-carboxamide) presents both challenges and opportunities for synthetic chemists. The bithiophene unit requires careful handling due to its sensitivity to air and moisture. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. The oxazole ring can be introduced through various synthetic routes, including cyclocondensation reactions. These methods allow for the introduction of functional groups at specific positions on the oxazole ring, enabling the creation of derivatives with tailored properties.

The electronic properties of N-(2-{2,3'-bithiophene-5-ylethyl}-5-methyl-1,2-oxazole-4-carboxamide) have been extensively studied using computational methods and experimental techniques. Density functional theory (DFT) calculations have been employed to understand the electronic structure and reactivity of the molecule. These studies have revealed that the bithiophene unit plays a crucial role in determining the compound's electronic properties. Additionally, spectroscopic techniques such as UV-visible spectroscopy and cyclic voltammetry have been used to characterize the compound's absorption and redox properties.

In conclusion, N-(2-{2,3'-bithiophene-5-ylethyl}-5-methyl-1,2-oxazole-4-carboxamide) is a compound with significant potential in both materials science and pharmaceutical chemistry. Its unique structural features make it an attractive candidate for use in organic electronics and drug development. Further research is needed to fully explore its applications and understand its mechanisms of action. As synthetic methodologies continue to improve and computational tools become more sophisticated, the possibilities for utilizing this compound will undoubtedly expand.

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